N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-methylbenzamide
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Overview
Description
2-METHYL-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is an organic compound with a complex structure that includes a benzamide core substituted with a phenylmethylidene hydrazinecarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves the condensation of 2-methylbenzoyl chloride with 4-aminobenzohydrazide, followed by the reaction with benzaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or hydrazones.
Scientific Research Applications
2-METHYL-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-METHYL-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-{4-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]phenyl}benzamide
- 2-methyl-N-(4-{N’-[(E)-(pyridin-4-yl)methylidene]hydrazinecarbonyl}phenyl)benzamide
Uniqueness
2-METHYL-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19N3O2 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[4-[[(E)-benzylideneamino]carbamoyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H19N3O2/c1-16-7-5-6-10-20(16)22(27)24-19-13-11-18(12-14-19)21(26)25-23-15-17-8-3-2-4-9-17/h2-15H,1H3,(H,24,27)(H,25,26)/b23-15+ |
InChI Key |
UNQHECMUSBFQAP-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3 |
Origin of Product |
United States |
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